5-Chloro-1,2,3-thiadiazole

Heterocyclic chemistry Alkynyl sulfide synthesis Ring cleavage reaction

5-Chloro-1,2,3-thiadiazole (CAS 4113-57-9) is a heteroaromatic five-membered ring compound containing one sulfur atom, two adjacent nitrogen atoms, and a chlorine substituent at the 5-position. It functions as a versatile electrophilic building block in organic synthesis, where the C5–Cl bond serves as the primary site for nucleophilic substitution reactions, enabling the construction of diverse sulfur-nitrogen heterocyclic derivatives.

Molecular Formula C2HClN2S
Molecular Weight 120.56 g/mol
CAS No. 4113-57-9
Cat. No. B1587204
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-1,2,3-thiadiazole
CAS4113-57-9
Molecular FormulaC2HClN2S
Molecular Weight120.56 g/mol
Structural Identifiers
SMILESC1=C(SN=N1)Cl
InChIInChI=1S/C2HClN2S/c3-2-1-4-5-6-2/h1H
InChIKeyHOMSOWZTBJWNHP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Chloro-1,2,3-thiadiazole (CAS 4113-57-9): Procurement Guide for a Strategic Heterocyclic Building Block


5-Chloro-1,2,3-thiadiazole (CAS 4113-57-9) is a heteroaromatic five-membered ring compound containing one sulfur atom, two adjacent nitrogen atoms, and a chlorine substituent at the 5-position . It functions as a versatile electrophilic building block in organic synthesis, where the C5–Cl bond serves as the primary site for nucleophilic substitution reactions, enabling the construction of diverse sulfur-nitrogen heterocyclic derivatives [1]. This compound is commercially available as a light yellow liquid with typical purities of 95–98% (GC), boiling point 58–62 °C at 3.99 kPa, and is primarily utilized as a pharmaceutical intermediate . The unique reactivity profile of the 1,2,3-thiadiazole nucleus—distinct from the 1,2,4- and 1,3,4-thiadiazole isomers—makes this specific regioisomer essential for synthetic routes requiring the 1,2,3-substitution pattern [2].

5-Chloro-1,2,3-thiadiazole: Why Analogs Cannot Be Casually Substituted


Generic substitution among 5-halo-1,2,3-thiadiazoles is not scientifically valid due to divergent leaving group capabilities and ring-fragmentation behavior. The chlorine atom at the 5-position participates in nucleophilic aromatic substitution (SNAr) with mercaptoheterocycles and C-nucleophiles, enabling the formation of hetaryl sulfides and fused pyridones [1]. However, when treated with organometallic reagents (organolithiums or Grignards), 5-chloro-1,2,3-thiadiazoles undergo a novel ring cleavage with concerted loss of nitrogen and chloride anion to yield alkynyl sulfides—a reaction pathway that is not generally accessible with the bromo or iodo analogs under identical conditions [2]. Furthermore, the 1,2,3-thiadiazole nucleus exhibits a directing ability for ortho-C–H functionalization that is slightly weaker than pyridine but stronger than carboxylate, a property that the 1,2,4- and 1,3,4-thiadiazole isomers do not share in the same rank order [3]. Substituting any other halo-analog or thiadiazole isomer would therefore alter both the substitution kinetics and the available downstream reaction pathways, compromising synthetic route fidelity.

5-Chloro-1,2,3-thiadiazole: Quantifiable Differentiation Evidence for Informed Procurement


5-Chloro vs. 5-Bromo vs. 5-Iodo-1,2,3-thiadiazole: Halogen-Specific Ring Cleavage Reactivity with Organometallics

5-Chloro-1,2,3-thiadiazole undergoes a characteristic ring cleavage with organolithium and Grignard reagents, producing alkynyl sulfides via concerted trans-elimination of nitrogen and chloride anion. This transformation is documented as a novel reactivity pathway specific to the chloro derivative [1]. The bromo and iodo analogs do not demonstrate the same clean fragmentation under these conditions; instead, they are more frequently employed in cross-coupling (e.g., Suzuki, Sonogashira) where the halogen is retained or substituted without ring opening [2].

Heterocyclic chemistry Alkynyl sulfide synthesis Ring cleavage reaction

5-Chloro-1,2,3-thiadiazole vs. 5-Chloro-1,2,3-thiadiazole-4-carbaldehyde: Divergent Ring Transformation Outcomes with Amines

The 4-unsubstituted parent compound, 5-chloro-1,2,3-thiadiazole, reacts with amines via straightforward nucleophilic substitution at C5 to yield 5-amino-1,2,3-thiadiazoles. In contrast, the 4-carbaldehyde derivative undergoes a ring transformation with alkyl- and aryl-amines in alcohol solution to give 1,2,3-triazole-4-thiocarboxamides (9a–f) [1]. The presence of the 4-formyl group fundamentally alters the reaction coordinate, shifting the product distribution from simple substitution to heterocyclic rearrangement.

Heterocyclic rearrangement Triazole synthesis Thiocarboxamide formation

5-Chloro-1,2,3-thiadiazole Procurement Specification: Minimum 98% (GC) Purity and Controlled Moisture Content

Commercial suppliers list 5-chloro-1,2,3-thiadiazole at purities of 95–98% (GC), with a defined moisture specification of ≤0.5% . The Japanese patent JPS5731677 describes a specialized purification method using DMF co-distillation at 30–100 °C under reduced pressure (5–160 mmHg) to suppress decomposition, highlighting that crude material is thermally labile and cannot be reliably purified by simple distillation [1]. For comparison, the 5-amino analog (5-amino-1,2,3-thiadiazole) is typically procured as a solid crystalline material and does not share the same purification or stability concerns .

Chemical procurement Quality control Pharmaceutical intermediate

1,2,3-Thiadiazole vs. 1,2,4-Thiadiazole vs. 1,3,4-Thiadiazole: Ortho-C–H Directing Group Capability as a Quantitative Rank-Order Comparison

Competition experiments reveal that the 1,2,3-thiadiazole nucleus functions as a modifiable directing group for ortho-C–H amidation and alkynylation. Its directing ability is quantitatively ranked: slightly weaker than pyridine and bidentate amide, but stronger than the widely used carboxylate directing group [1]. This rank order is specific to the 1,2,3-isomer; the 1,2,4- and 1,3,4-thiadiazoles have not been established in the same competitive C–H functionalization hierarchy.

C–H activation Directing group Synthetic methodology

5-Chloro-1,2,3-thiadiazole: Evidence-Backed Application Scenarios for Research and Industrial Use


One-Pot Synthesis of Fused Pyridones and Pyranones via C-Nucleophilic Substitution

5-Chloro-1,2,3-thiadiazole serves as the key substrate for one-pot preparation of fused 1,2,3-thiadiazole heterocycles, specifically pyridones and pyranones. The reaction proceeds via C-nucleophilic substitution at the C5 chlorine, followed by subsequent cyclization [5]. This scenario leverages the electrophilicity of the C5 position, which is quantitatively differentiated from the 4-carbaldehyde analog that undergoes ring transformation under similar conditions. Procurement of the 4-unsubstituted compound is therefore mandatory for this synthetic sequence.

Alkynyl Sulfide Synthesis via Organometallic Ring Cleavage

Treatment of 5-chloro-1,2,3-thiadiazole with organolithium or Grignard reagents results in a characteristic ring cleavage, eliminating nitrogen and chloride anion to produce alkynyl sulfides 9–14 [5]. This transformation is unique to the chloro derivative among the 5-halo-1,2,3-thiadiazoles; the bromo and iodo analogs are not reported to follow this pathway and are instead used for transition-metal-catalyzed cross-couplings . Researchers aiming to prepare alkynyl sulfides in a single step should therefore select the 5-chloro compound.

Pharmaceutical Intermediate for 5-Amino-1,2,3-thiadiazole Production

5-Chloro-1,2,3-thiadiazole is a direct precursor to 5-amino-1,2,3-thiadiazole, a key pharmaceutical intermediate, via reaction with ammonia gas or liquid ammonia at −50 to 50 °C [5]. The purification method detailed in JPS5731677—DMF co-distillation to suppress decomposition—was specifically developed to ensure that the chloro compound can be reliably converted to the amino derivative without thermal degradation . This establishes a validated industrial supply chain for users requiring the amino analog as a downstream product.

Synthesis of Hetaryl 1,2,3-Thiadiazolyl Sulfides for Material and Bioactive Scaffold Development

Nucleophilic substitution of the chlorine atom in 5-chloro-1,2,3-thiadiazole by mercaptoheterocycles (e.g., triazole-, imidazole-, and other heterocyclic thiols) yields hetaryl 1,2,3-thiadiazolyl sulfides [5]. This reaction has been employed to prepare large series of bishetaryl sulfides for biological and materials applications. The success of this chemistry depends on the appropriate leaving group ability of chloride; the corresponding bromo or iodo derivatives may lead to unwanted side reactions or require different reaction conditions, underscoring the need to procure the specific chloro-substituted building block.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Chloro-1,2,3-thiadiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.